

# YK11: A Technical Guide to its Chemical Properties and In Vitro Applications

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## Compound of Interest

Compound Name: YK11

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## Introduction

**YK11** is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its unique anabolic properties. Structurally distinct from many non-steroidal SARMS, **YK11** exhibits a dual mechanism of action as a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin, a myostatin inhibitor. This technical guide provides a comprehensive overview of **YK11**'s chemical properties, solubility characteristics, and detailed methodologies for its application in in vitro studies, intended to support further research into its therapeutic potential.

## Chemical Properties

**YK11**, with the CAS Number 1370003-76-1, possesses a distinct steroidal backbone.<sup>[1][2][3][4]</sup> Its chemical structure and properties are summarized in the table below.

Property	Value
IUPAC Name	(17 $\alpha$ ,20E)-17,20-[(1-Methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester
Molecular Formula	C <sub>25</sub> H <sub>34</sub> O <sub>6</sub> [1][2][4]
Molecular Weight	430.53 g/mol [1][2][4]
CAS Number	1370003-76-1[1][2]
Appearance	White to off-white solid
Purity	Typically $\geq$ 98% by HPLC[2]

## Solubility for In Vitro Studies

The solubility of **YK11** is a critical factor for the design and execution of reliable in vitro experiments. **YK11** is sparingly soluble in aqueous solutions but demonstrates good solubility in various organic solvents. For cell-based assays, it is common practice to prepare a concentrated stock solution in an appropriate solvent, which is then further diluted in the cell culture medium to the desired final concentration.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	$\geq$ 20 mg/mL (46.45 mM)[2], up to 64.0 mg/mL (148.65 mM)[5]	Ultrasonic assistance may be required for complete dissolution.[2]
Ethanol	Soluble, approximately 1 mg/mL[6]	
Methanol	Slightly soluble, approximately 1 mg/mL[3][6]	
Chloroform	Slightly soluble[3]	
Water	Very low solubility (0.13 g/L at 25°C)[7]	Not recommended as a primary solvent.

Note: When preparing stock solutions in DMSO for cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could induce cytotoxicity (typically <0.5%).

## Experimental Protocols for In Vitro Studies

The following protocols are derived from published literature and provide a framework for investigating the biological activity of **YK11** in cell-based assays.

### Myogenic Differentiation in C2C12 Myoblasts

This protocol outlines the methodology to study the effect of **YK11** on the differentiation of C2C12 mouse myoblast cells.

#### 1. Cell Culture and Maintenance:

- Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

#### 2. Preparation of **YK11** Stock Solution:

- Prepare a 10 mM stock solution of **YK11** in DMSO.
- Store the stock solution at -20°C or -80°C for long-term stability.

#### 3. Myogenic Differentiation Assay:

- Seed C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for confluence within 24-48 hours.
- Once confluent, switch the growth medium to a differentiation medium, which consists of DMEM supplemented with 2% horse serum.
- Treat the cells with **YK11** at a final concentration of 500 nM by diluting the stock solution directly into the differentiation medium.<sup>[4]</sup> A vehicle control (DMSO) should be run in parallel.

- Incubate the cells for a specified period (e.g., 2-4 days) to allow for myogenic differentiation.
- Assess differentiation by analyzing the expression of myogenic markers such as MyoD, Myf5, and myogenin via qPCR or Western blotting.[\[8\]](#)[\[9\]](#)

## Osteogenic Proliferation and Differentiation in MC3T3-E1 Osteoblasts

This protocol describes the investigation of **YK11**'s effects on the proliferation and differentiation of MC3T3-E1 mouse osteoblast precursor cells.

### 1. Cell Culture and Maintenance:

- Culture MC3T3-E1 cells in Alpha Minimum Essential Medium ( $\alpha$ -MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

### 2. Osteogenic Differentiation Assay:

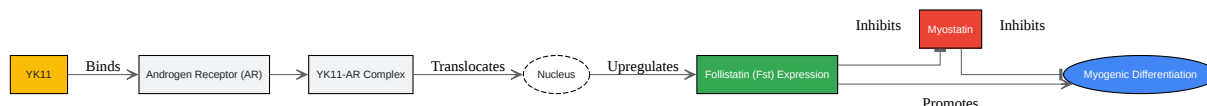
- Seed MC3T3-E1 cells in culture plates.
- Upon reaching confluence, induce osteogenic differentiation by switching to an osteogenic medium ( $\alpha$ -MEM with 10% FBS, 50  $\mu$ g/mL ascorbic acid, and 10 mM  $\beta$ -glycerophosphate).
- Treat the cells with **YK11** at a final concentration of 0.5  $\mu$ M.[\[4\]](#)[\[10\]](#)
- Assess cell proliferation using methods such as the MTT assay.
- Evaluate osteogenic differentiation by measuring alkaline phosphatase (ALP) activity and the expression of osteoblast-specific markers like osteocalcin and osteoprotegerin.[\[10\]](#)

## Signaling Pathways and Mechanisms of Action

**YK11**'s biological effects are primarily mediated through its interaction with the androgen receptor and the subsequent modulation of downstream signaling pathways.

## Androgen Receptor Partial Agonism and Follistatin Induction

**YK11** acts as a partial agonist of the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the **YK11**-AR complex translocates to the nucleus. Unlike full agonists like dihydrotestosterone (DHT), **YK11** does not induce the N/C-terminal interaction of the AR, leading to a gene-selective transcriptional response.[3] A key and unique aspect of **YK11**'s mechanism is its ability to significantly upregulate the expression of follistatin (Fst).[8][11] Follistatin is a known inhibitor of myostatin, a negative regulator of muscle growth. By increasing follistatin levels, **YK11** effectively reduces the inhibitory effect of myostatin, leading to enhanced myogenic differentiation.[8][11]

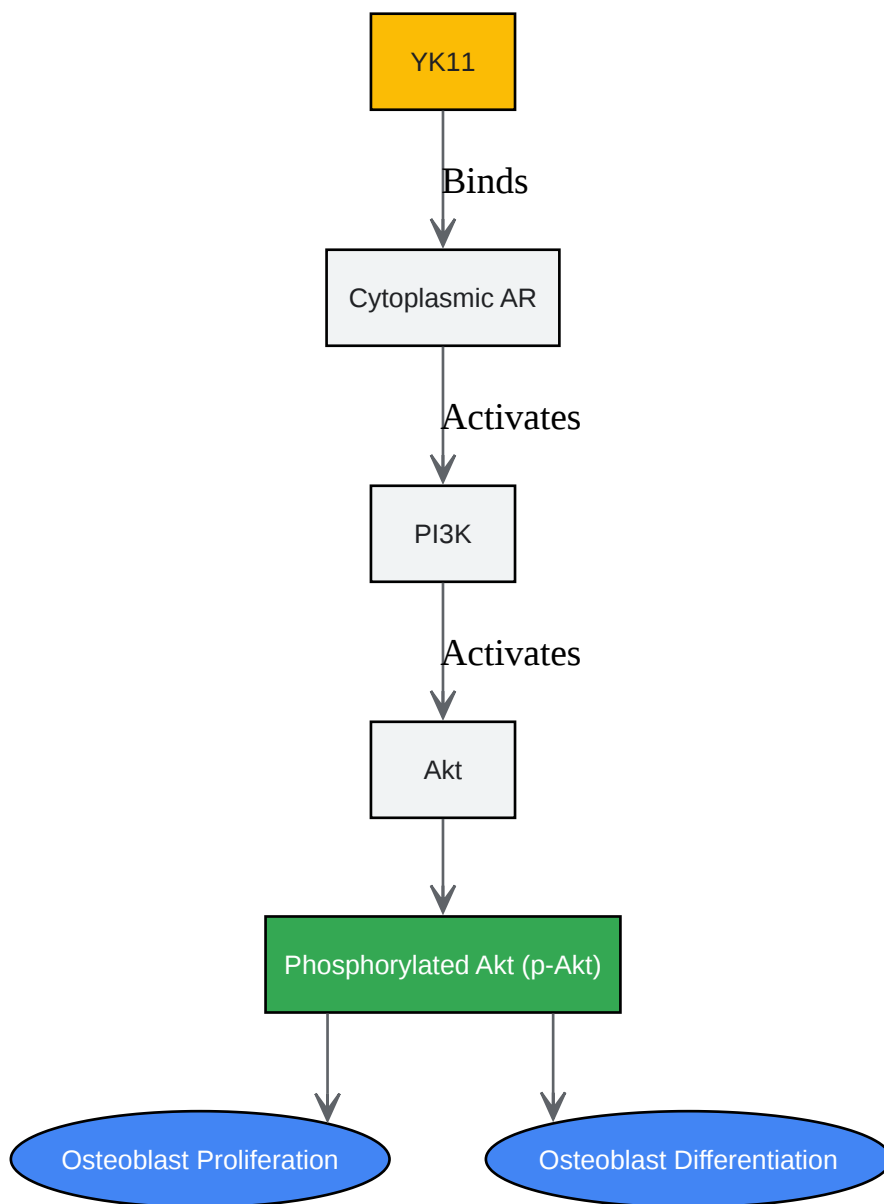


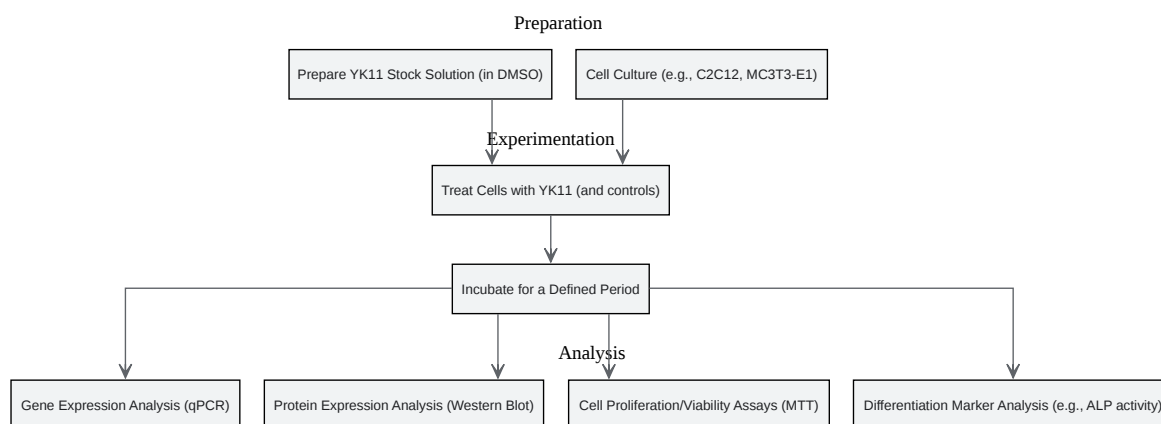
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**YK11**-mediated myostatin inhibition pathway.

## Non-Genomic Androgen Receptor Signaling in Osteoblasts

In addition to its genomic actions, **YK11** has been shown to activate rapid non-genomic signaling pathways. In osteoblasts, **YK11** can activate the Akt signaling pathway, which is a key regulator of cell proliferation and differentiation.[10] This activation is believed to occur through the interaction of the AR with signaling molecules in the cytoplasm, leading to a cascade of phosphorylation events that promote osteogenic activity.





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